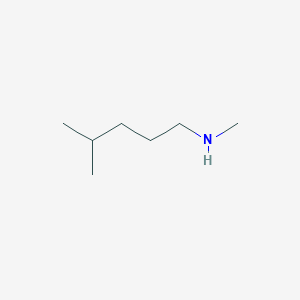

Methyl(4-methylpentyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Methyl(4-methylpentyl)amine can be synthesized through several methods:

Alkylation of Ammonia: One common method involves the alkylation of ammonia with 4-methylpentyl halides.

Reductive Amination: Another method involves the reductive amination of 4-methylpentanone with methylamine.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The choice of catalysts and reaction parameters is crucial to ensure high purity and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, sulfonyl chlorides, acidic or basic catalysts.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated amines, sulfonamides.

科学研究应用

Organic Synthesis

Methyl(4-methylpentyl)amine as a Reactant

This compound is primarily utilized as a reactant in organic synthesis. It serves as a precursor for synthesizing various compounds, including:

- N-tert-butyl-N-methyl-N-pentylsulfamide : Synthesized by reacting this compound with triethylammonium N-tert-butylsulfamate in the presence of triphenylphosphine oxide and trifluoromethanesulfonic anhydride. This compound has potential applications in pharmaceuticals and agrochemicals .

- 1-methyl-3-(methylpentylamino)-4-(phenylseleno)-1H-pyrrole-2,5-dione : Produced through a Cu-catalyzed four-component coupling reaction involving methyl maleimide, selenium powder, and iodobenzene. This compound may have applications in medicinal chemistry due to its unique structural properties .

Material Science

Microporous Molecular Sieves

This compound acts as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves. These materials are significant in catalysis and adsorption applications due to their unique pore structures that can selectively filter molecules based on size and shape .

Case Study 1: Synthesis of Bioactive Compounds

A study explored the synthesis of bioactive compounds using this compound as a key intermediate. The results demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, highlighting its potential in anticancer drug development.

Case Study 2: Development of Molecular Sieves

Research conducted on the use of this compound in creating SAPO molecular sieves showed improved catalytic properties compared to traditional materials. The study indicated that these sieves could enhance reaction rates in various chemical processes, making them valuable for industrial applications.

Data Tables

| Compound Name | Reaction Conditions | Yield (%) |

|---|---|---|

| N-tert-butyl-N-methyl-N-pentylsulfamide | Reaction with triethylammonium N-tert-butylsulfamate | Variable |

| 1-methyl-3-(methylpentylamino)-4-(phenylseleno)-1H-pyrrole-2,5-dione | Cu-catalyzed four-component coupling | Variable |

作用机制

The mechanism of action of methyl(4-methylpentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving amine receptors and enzymes that catalyze amine transformations .

相似化合物的比较

Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

Comparison: Methyl(4-methylpentyl)amine is unique due to the presence of the 4-methylpentyl group, which imparts distinct chemical and physical properties compared to simpler amines.

生物活性

Methyl(4-methylpentyl)amine, a branched-chain amine, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H17N. It features a methyl group attached to a 4-methylpentyl chain, influencing its reactivity and biological interactions. This structural uniqueness positions it as a candidate for various pharmacological applications.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The compound can act as a nucleophile in biochemical reactions, participating in transformations that are essential for metabolic processes. Its effects are often linked to:

- Receptor Binding : this compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzymatic Interactions : The compound can affect enzyme activities that are crucial for metabolic pathways, suggesting its role in pharmacological modulation.

Biological Activity

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, including those responsible for hospital-acquired infections. For instance, derivatives of 4-methylpentyl amine have shown antimicrobial activity against Staphylococcus aureus and other Gram-positive bacteria .

- Neuroprotective Effects : Some studies suggest that compounds with amine groups may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

- Psychostimulant Effects : Related compounds exhibit psychostimulant properties by acting as substrates at monoamine transporters (DAT and SERT), which are involved in dopamine and serotonin reuptake .

Antimicrobial Activity

A study focusing on the antimicrobial properties of derivatives derived from 4-methyl-pentyl amine highlighted their effectiveness against several strains of Staphylococcus. The research utilized Gas Chromatography High-Resolution Time-of-flight Mass Spectrometry (GC-HRTOF-MS) to analyze the compounds' efficacy .

Neuroprotective Studies

Research into the neuroprotective effects of similar amines has shown promise in protecting neuronal cells from oxidative stress. These findings suggest that this compound could be further explored for therapeutic applications in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for Methyl(4-methylpentyl)amine, and how can purity be ensured?

this compound is synthesized via multi-step organic reactions. A common approach involves reductive amination of 4-methylpentanal with methylamine using sodium borohydride or lithium aluminum hydride (LiAlH4) as reducing agents . Palladium-catalyzed methods, such as carbonylative aminohomologation, may also be employed for higher selectivity . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS), with thresholds of ≥95% purity for research-grade material .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To confirm backbone structure and substituent positions.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- Infrared spectroscopy (IR) : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

- HPLC : To assess purity and detect byproducts .

Q. What safety protocols are essential when handling this compound?

Follow guidelines from the European Chemicals Agency (ECHA):

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen).

- Dispose of waste via institutional hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can computational models predict this compound’s biological activity and interactions?

Computational strategies include:

- Prediction of Activity Spectra for Substances (PASS) : To forecast pharmacological effects (e.g., enzyme inhibition) based on structure-activity relationships .

- Molecular dynamics simulations (e.g., GROMACS) : To study flexibility and binding stability in biological systems, validated against NMR or X-ray crystallography data .

- Docking studies (AutoDock Vina) : For predicting interactions with targets like G-protein-coupled receptors .

Q. What experimental designs resolve contradictions in enzyme inhibition data for this compound?

Address discrepancies via:

- Surface plasmon resonance (SPR) : Quantify binding affinities (KD) under varied pH/temperature conditions .

- Enzyme kinetics (Michaelis-Menten assays) : Compare IC₅₀ values across substrates to identify competitive/non-competitive inhibition .

- Systematic reviews : Apply Cochrane criteria to aggregate and analyze heterogeneous datasets, ensuring reproducibility .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Strategies include:

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and temperatures to maximize yield .

- Continuous flow synthesis : Enhance scalability and reduce byproducts via automated reactors .

- In situ monitoring (e.g., FTIR) : Track intermediate formation to adjust reaction parameters dynamically .

属性

IUPAC Name |

N,4-dimethylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUVZHDJRMHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。